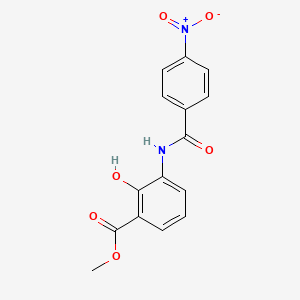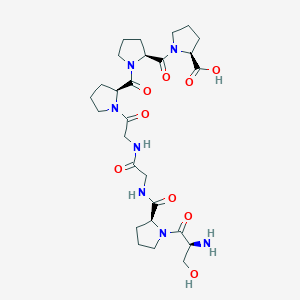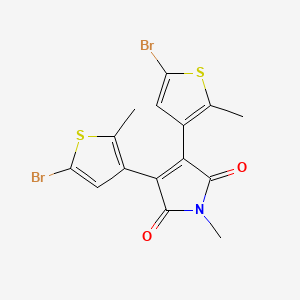
Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate is a complex organic compound known for its unique chemical structure and properties. It is a derivative of benzoic acid and contains both hydroxyl and nitro functional groups, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate typically involves the esterification of 2-hydroxybenzoic acid followed by nitration and subsequent amidation. The process can be summarized as follows:
Esterification: 2-hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-hydroxybenzoate.
Nitration: The methyl 2-hydroxybenzoate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming methyl 2-hydroxy-3-nitrobenzoate.
Amidation: Finally, the nitro compound is reacted with 4-nitrobenzoyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amido group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-hydroxy-3-nitrobenzoate
- Methyl 3-hydroxy-4-nitrobenzoate
- Methyl 2-hydroxy-5-nitrobenzoate
Uniqueness
Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate is unique due to the presence of both hydroxyl and nitro groups on the benzoate moiety, along with the amido linkage to a nitrobenzene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
918943-21-2 |
|---|---|
Formule moléculaire |
C15H12N2O6 |
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H12N2O6/c1-23-15(20)11-3-2-4-12(13(11)18)16-14(19)9-5-7-10(8-6-9)17(21)22/h2-8,18H,1H3,(H,16,19) |
Clé InChI |
LOUWWVRANLKRLW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)


![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
methanone](/img/structure/B14198294.png)
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)



methanone](/img/structure/B14198310.png)

